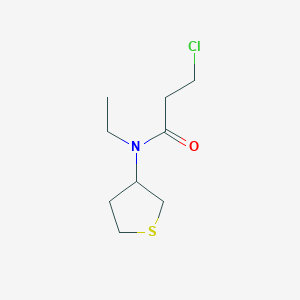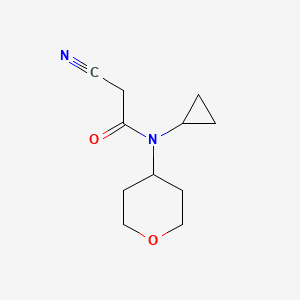
3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties
Researchers synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, leading to the development of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones through cyclization of thiocyanatoamides. These compounds were tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Crystal Structure and Herbicidal Activity of Propanamide Derivatives
A study focused on synthesizing N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and investigating its crystal structure and herbicidal activity. The compound exhibited effective herbicidal properties, showcasing the utility of propanamide derivatives in agriculture (Liu et al., 2007).
Synthesis and FTIR Spectroscopic Study of N-monosubstituted Propanamides
This research investigated the conformational properties of N-mono-substituted propanamides using FTIR spectroscopy. The study provides insights into the structural characteristics of these compounds, which can be essential for designing substances with specific physical and chemical properties (Antonović et al., 1997).
Synthesis and Antinociceptive Activity
Another study synthesized and tested (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives for antinociceptive activity, comparing their effects with standard pain relief drugs. The research identified several compounds with significant activity, suggesting their potential in pain management therapies (Önkol et al., 2004).
Novel Indole-Based Urease Inhibitors
A study synthesized indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, evaluating their urease inhibitory potential. This research contributes to the search for effective urease inhibitors, with implications for treating diseases related to urease activity (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-ethyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHXRGZGUFCXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















